molecular formula C30H42O9 B15342675 Scilliphaeoside CAS No. 21256-71-3

Scilliphaeoside

Cat. No.: B15342675
CAS No.: 21256-71-3
M. Wt: 546.6 g/mol
InChI Key: ZBAPFMPUNXTWQQ-PVLLBMPJSA-N
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Description

The compound 5-[(3S,10R,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-3-[(2S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one is a complex organic molecule with a multifaceted structure. This compound is characterized by multiple hydroxyl groups, a pyran ring, and a cyclopenta[a]phenanthrene core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3S,10R,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-3-[(2S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent addition of the pyran ring and hydroxyl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct stereochemistry of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(3S,10R,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-3-[(2S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one: undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple hydroxyl groups and the pyran ring .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific solvents and temperatures to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

5-[(3S,10R,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-3-[(2S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one: has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions. In biology and medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities . In industry, this compound is explored for its use in the synthesis of advanced materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-[(3S,10R,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-3-[(2S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pyran ring play crucial roles in its binding to enzymes and receptors, modulating various biological processes .

Properties

CAS No.

21256-71-3

Molecular Formula

C30H42O9

Molecular Weight

546.6 g/mol

IUPAC Name

5-[(3S,8R,9S,10R,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

InChI

InChI=1S/C30H42O9/c1-15-24(33)25(34)26(35)27(38-15)39-18-8-10-28(2)17(12-18)5-6-20-21(28)13-22(31)29(3)19(9-11-30(20,29)36)16-4-7-23(32)37-14-16/h4,7,12,14-15,18-22,24-27,31,33-36H,5-6,8-11,13H2,1-3H3/t15-,18-,19+,20+,21-,22+,24-,25+,26+,27-,28-,29-,30-/m0/s1

InChI Key

ZBAPFMPUNXTWQQ-PVLLBMPJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4C[C@H]([C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CC(C5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)O)C)O)O)O

Origin of Product

United States

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